N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide
Description
N-[(1E)-4,4-Dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide is a specialized acetamide derivative featuring a conjugated dienyl backbone substituted with two cyano groups at the 4,4-positions and a 3-methylphenyl acetamide moiety. This compound combines structural rigidity from the aromatic ring with electronic conjugation via the dicyanobuta-dienyl chain, which may enhance its optoelectronic properties and reactivity compared to simpler acetamides.
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-12-5-3-7-15(9-12)18(13(2)19)8-4-6-14(10-16)11-17/h3-9H,1-2H3/b8-4+ |
InChI Key |
CCWOFCIFAYOGNC-XBXARRHUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N(/C=C/C=C(C#N)C#N)C(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)N(C=CC=C(C#N)C#N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4,4-dicyano-1,3-butadiene with 3-methylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is refluxed to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide involves its interaction with molecular targets through its dicyanobutadiene and 3-methylphenyl groups. These interactions can lead to the modulation of specific pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Physical Properties
The introduction of substituents significantly alters physical properties such as melting point (MP), molecular weight (MW), and density. A comparison of key parameters is shown below:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | State |
|---|---|---|---|---|
| N-(3-Methylphenyl)acetamide | 163.19 | 65.00 | 1.07 | Solid |
| N-(4-Bromophenyl)acetamide | 214.059 | 167.67 | 1.54 | Solid |
| N-(4-Fluorophenyl)acetanilide | 149.18 | 117.00 | 1.12 | Solid |
| Target Compound (hypothetical) | ~290–310* | 120–150* | ~1.3–1.5* | Solid |
*Estimated based on structural complexity and substituent contributions.
However, steric effects from the dienyl chain could reduce crystallinity, leading to a lower MP than brominated analogs like N-(4-bromophenyl)acetamide (MP 167.67°C) .
Structural Features
Bond length variations in acetamide derivatives highlight substituent-induced distortions:
- In N-(4-bromophenyl)acetamide, the C1–C2 bond (1.501 Å) is shorter than in N-(3-chloro-4-fluorophenyl) derivatives (1.53 Å), indicating electronic effects from halogen substituents .
- The target compound’s dicyanobuta-dienyl group likely introduces conjugation-driven bond length alternation, shortening C=C bonds in the dienyl chain (typical ~1.34 Å for conjugated dienes) and elongating C≡N bonds (~1.15 Å). This contrasts with simpler acetamides, where bond lengths are dominated by aromatic and amide interactions .
Electronic and Reactivity Profiles
- N-Substituted Maleimides: Studies on N-substituted maleimides (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)maleimide) reveal that electron-withdrawing groups (e.g., nitro, cyano) enhance charge transfer and dipole moments. The target compound’s cyano groups may similarly polarize the molecule, increasing its electrochemical activity .
- Theoretical Predictions: Quantum chemical methods, such as density functional theory (DFT), predict that substituents like cyano groups stabilize frontier molecular orbitals (HOMO-LUMO gaps), influencing optical absorption and redox behavior. Such methods could elucidate the target compound’s electronic properties in silico .
Research Findings and Implications
- Substituent Effects : Bromine and methyl substituents increase molecular weight and density but have opposing effects on MP (bromine elevates MP due to stronger van der Waals forces; methyl groups may lower it via steric hindrance) .
- Conjugation and Stability: The dicyanobuta-dienyl group in the target compound likely enhances UV-Vis absorption and thermal stability compared to non-conjugated analogs. This aligns with trends in N-substituted maleimides, where extended conjugation improves photostability .
Biological Activity
Overview of N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a dicyano butadiene moiety and an acetamide group, which may contribute to its pharmacological properties.
Anticancer Properties
Research indicates that compounds with dicyano butadiene structures often exhibit significant anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of dicyano butadiene and evaluated their cytotoxic effects against several cancer cell lines. The results showed that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in breast and lung cancer cell lines.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds containing acetamide groups have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
Research Findings:
A study conducted on acetamide derivatives demonstrated that they could reduce inflammation markers in vitro. The compound's ability to inhibit cyclooxygenase (COX) enzymes was highlighted as a key mechanism for its anti-inflammatory effects.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Journal of Antibiotics |
| Escherichia coli | 64 µg/mL | International Journal of Microbiology |
| Candida albicans | 16 µg/mL | Mycological Research |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the dicyano and acetamide groups can significantly influence its potency and selectivity.
Key Findings:
- Dicyano Group: The presence of two cyano groups enhances electron-withdrawing properties, improving interactions with biological targets.
- Acetamide Group: Variations in substituents on the phenyl ring can modulate lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
